DNDI-6174

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C16H13N5O2 |

|---|---|

Poids moléculaire |

307.31 g/mol |

Nom IUPAC |

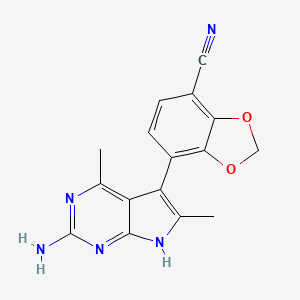

7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile |

InChI |

InChI=1S/C16H13N5O2/c1-7-11(12-8(2)20-16(18)21-15(12)19-7)10-4-3-9(5-17)13-14(10)23-6-22-13/h3-4H,6H2,1-2H3,(H3,18,19,20,21) |

Clé InChI |

UFCPCEFCXDROHW-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C2=C(N=C(N=C2N1)N)C)C3=C4C(=C(C=C3)C#N)OCO4 |

Origine du produit |

United States |

Foundational & Exploratory

DNDI-6174: A Technical Guide to its Mechanism of Action Against Leishmania

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNDI-6174, a novel pyrrolopyrimidine derivative, is a promising preclinical candidate for the treatment of visceral leishmaniasis. This technical guide provides an in-depth overview of the mechanism of action of this compound against Leishmania parasites. The compound targets the cytochrome bc1 complex (complex III) of the parasite's mitochondrial electron transport chain, a mechanism novel among current antileishmanial drugs in development. By specifically inhibiting the Qi site of cytochrome b, this compound disrupts essential bioenergetic processes, leading to parasite death. This document details the molecular target, downstream cellular effects, and resistance mechanisms associated with this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Targeting the Cytochrome bc1 Complex

This compound exerts its leishmanicidal activity by specifically targeting the cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain in Leishmania.[1][2] This complex plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane to generate the mitochondrial membrane potential (ΔΨm) required for ATP synthesis.

The primary molecular target of this compound is the Qi site of cytochrome b , a subunit of the cytochrome bc1 complex.[2][3] Inhibition of this site disrupts the electron flow, leading to a cascade of detrimental downstream effects on the parasite's cellular functions.

Quantitative Data Summary

The in vitro and in vivo efficacy of this compound has been extensively evaluated against various Leishmania species. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound against Leishmania Species

| Leishmania Species | Parasite Stage | Assay | IC50 / EC50 (nM) | Reference |

| L. donovani | Promastigote | - | IC50: 8 ± 1.7 | [4] |

| L. donovani | Axenic Amastigote | - | IC50: 2 ± 0.5 | [4] |

| L. donovani | Intracellular Amastigote | - | EC50: 40 - 210 | [3] |

| L. infantum | Intracellular Amastigote | - | EC50: 40 - 210 | [3] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Visceral Leishmaniasis

| Animal Model | Leishmania Species | Dosing Regimen | Parasite Burden Reduction (%) | Reference |

| BALB/c Mice | L. donovani | 12.5 mg/kg bid for 5 days | >98% (liver) | [4] |

| BALB/c Mice | L. donovani | 25 mg/kg qd for 5 days | >98% (liver) | [4] |

| BALB/c Mice | L. donovani | 6.25 mg/kg bid for 10 days | >98% (liver) | [4] |

| Golden Hamsters | L. infantum | 12.5 mg/kg qd for 5 days | >99% (liver, spleen, bone marrow) | [3] |

| Golden Hamsters | L. infantum | 6.25 mg/kg bid for 5 days | >99% (liver, spleen, bone marrow) | [3] |

Experimental Protocols

Leishmania Cytochrome bc1 Complex Activity Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex in clarified Leishmania cell lysates.

Methodology:

-

Preparation of Mitochondrial-Enriched Lysates:

-

Harvest logarithmic-phase Leishmania promastigotes or axenic amastigotes by centrifugation.

-

Wash the parasite pellet with phosphate-buffered saline (PBS).

-

Resuspend the pellet in a hypotonic lysis buffer and disrupt the cells using a Dounce homogenizer or by sonication on ice.

-

Centrifuge the lysate at a low speed to remove intact cells and nuclei.

-

Collect the supernatant containing the mitochondrial fraction.

-

-

Enzyme Activity Measurement:

-

The assay is performed in a 96-well plate format.

-

The reaction mixture contains potassium phosphate buffer (pH 7.4), EDTA, potassium cyanide (to inhibit cytochrome c oxidase), and horse heart cytochrome c.

-

Add varying concentrations of this compound or a vehicle control to the wells.

-

Initiate the reaction by adding the pseudosubstrate, decylubiquinol.[4][5]

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.[5]

-

Calculate the initial rate of reaction and determine the IC50 value of this compound.

-

Intracellular Amastigote Viability Assay

This assay assesses the efficacy of this compound against the clinically relevant intracellular amastigote stage of Leishmania.

Methodology:

-

Macrophage Infection:

-

Seed a suitable macrophage cell line (e.g., THP-1 or primary peritoneal macrophages) in a 96-well plate and allow them to adhere.

-

Infect the macrophages with stationary-phase Leishmania promastigotes at a defined multiplicity of infection (e.g., 10:1).

-

Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Wash the wells to remove extracellular parasites.

-

-

Compound Treatment and Viability Assessment:

-

Add serial dilutions of this compound to the infected macrophages.

-

Incubate for 72-96 hours.

-

Fix and stain the cells with Giemsa or a fluorescent DNA dye (e.g., DAPI).

-

Determine the number of amastigotes per macrophage and the percentage of infected macrophages by microscopy or high-content imaging.

-

Calculate the EC50 value of this compound.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay evaluates the impact of this compound on the parasite's mitochondrial health.

Methodology:

-

Parasite Treatment:

-

Incubate Leishmania promastigotes with this compound at various concentrations for a defined period.

-

-

Staining with JC-1:

-

Wash the treated parasites and resuspend them in a buffer containing the fluorescent probe JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide).[1]

-

Incubate in the dark to allow the dye to accumulate in the mitochondria.

-

-

Fluorescence Measurement:

-

Measure the fluorescence using a flow cytometer or a fluorescence plate reader.

-

In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm).[1]

-

In depolarized mitochondria with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence (emission ~530 nm).[1]

-

Calculate the ratio of red to green fluorescence to determine the change in ΔΨm.

-

ATP Level Measurement

This assay quantifies the effect of this compound on the parasite's energy currency.

Methodology:

-

Parasite Treatment:

-

Treat Leishmania promastigotes with different concentrations of this compound.

-

-

ATP Quantification:

-

Lyse the parasites to release intracellular ATP.

-

Use a commercial ATP luminescence-based assay kit. These kits typically utilize the luciferin-luciferase reaction, where the amount of light produced is directly proportional to the ATP concentration.

-

Measure the luminescence using a luminometer.

-

Normalize the ATP levels to the number of parasites.

-

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on Leishmania.

Experimental Workflow for Key Assays

Caption: Experimental workflow for characterizing this compound's activity.

Downstream Cellular Effects of Cytochrome bc1 Inhibition

The inhibition of the cytochrome bc1 complex by this compound triggers a series of downstream events that are catastrophic for the parasite:

-

Collapse of Mitochondrial Membrane Potential (ΔΨm): The disruption of proton pumping directly leads to the depolarization of the inner mitochondrial membrane. This collapse of ΔΨm is a key indicator of mitochondrial dysfunction.

-

Inhibition of ATP Synthesis: The mitochondrial membrane potential is the primary driving force for ATP synthase. Its collapse severely impairs the parasite's ability to produce ATP through oxidative phosphorylation, depriving it of the energy required for survival, replication, and other essential metabolic processes.

-

Increased Production of Reactive Oxygen Species (ROS): Inhibition of the electron transport chain can lead to the leakage of electrons and their reaction with molecular oxygen, generating superoxide radicals and other ROS. This induces oxidative stress, damaging cellular components such as lipids, proteins, and DNA.

-

Induction of Apoptosis-like Cell Death: The culmination of these cellular insults, including energy depletion and oxidative stress, can trigger a programmed cell death pathway in Leishmania, leading to the ultimate demise of the parasite.

Mechanisms of Resistance

Resistance to this compound has been primarily associated with mutations in the gene encoding cytochrome b.[3] Whole-genome sequencing of this compound-resistant Leishmania strains has identified specific point mutations within the Qi binding pocket of the cytochrome b protein. These mutations likely alter the binding affinity of this compound to its target, thereby reducing its inhibitory effect. Continuous monitoring of potential resistance development in clinical settings will be crucial for the long-term viability of this compound as a therapeutic agent.

Conclusion

This compound represents a significant advancement in the search for new, effective, and safe oral treatments for leishmaniasis. Its novel mechanism of action, centered on the inhibition of the Leishmania cytochrome bc1 complex, provides a clear advantage over existing therapies, particularly in the context of emerging drug resistance. The comprehensive data presented in this guide underscore the potent leishmanicidal activity of this compound and provide a solid foundation for its continued clinical development. Further research into its long-term efficacy and the potential for combination therapies will be critical in realizing its full therapeutic potential.

References

- 1. Induction of Mitochondrial Dysfunction and Oxidative Stress in Leishmania donovani by Orally Active Clerodane Diterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo monitoring of intracellular ATP levels in Leishmania donovani promastigotes as a rapid method to screen drugs targeting bioenergetic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]

- 4. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

DNDI-6174: A Technical Guide to its Discovery, Synthesis, and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathway of DNDI-6174, a promising preclinical candidate for the treatment of visceral leishmaniasis (VL).

Executive Summary

This compound is a novel, orally bioavailable small molecule belonging to the pyrrolopyrimidine chemical class.[1] It is a potent and selective inhibitor of the Leishmania parasite's cytochrome bc1 (complex III) enzymatic activity, a critical component of the mitochondrial electron transport chain essential for parasite survival.[1] Originating from a phenotypic screening campaign of GlaxoSmithKline's (GSK) extensive compound library, this compound was identified and subsequently optimized through a dedicated medicinal chemistry program by the Drugs for Neglected Diseases initiative (DNDi).[1] Preclinical data demonstrates that this compound exhibits significant in vitro and in vivo efficacy against various Leishmania species, coupled with favorable pharmacokinetic and safety profiles, positioning it as a strong candidate for further clinical development.[1][2][3]

Discovery and Optimization

The journey of this compound began with a high-throughput phenotypic screening of GSK's compound library against whole Leishmania donovani parasites.[1] This unbiased approach led to the identification of a promising hit compound from the pyrrolopyrimidine series. Subsequently, a lead optimization program was initiated by DNDi to enhance the potency, selectivity, and drug-like properties of the initial hit. This medicinal chemistry effort focused on modifying the pyrrolopyrimidine scaffold to improve its activity against the parasite while minimizing off-target effects and ensuring suitability for oral administration.[1]

Synthesis Pathway

While the specific, step-by-step synthesis of this compound is proprietary and not publicly disclosed in detail, the general synthesis of pyrrolopyrimidine derivatives involves a series of well-established organic chemistry reactions. The core scaffold is typically constructed through the condensation of a substituted pyrrole with a pyrimidine precursor. The various substituents on both the pyrrole and pyrimidine rings are introduced either before or after the core formation to optimize the biological activity and physicochemical properties of the final compound.

Based on publicly available information on the synthesis of similar compounds, a plausible synthetic approach is visualized below. It is important to note that this represents a generalized pathway and the actual synthesis of this compound may involve different reagents, catalysts, and reaction conditions.

Mechanism of Action: Targeting the Cytochrome bc1 Complex

This compound exerts its anti-leishmanial activity by specifically targeting the cytochrome bc1 complex (complex III) of the parasite's mitochondrial electron transport chain.[1] This complex plays a vital role in cellular respiration by facilitating the transfer of electrons and contributing to the generation of ATP, the primary energy currency of the cell. This compound acts as an inhibitor at the Qi site of cytochrome b, a key subunit of the complex.[1] By binding to this site, this compound disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and ultimately causing parasite death. The selectivity of this compound for the parasite's cytochrome bc1 complex over the human homolog is a critical factor in its favorable safety profile.[1]

Preclinical Data

This compound has undergone extensive preclinical evaluation, demonstrating promising activity and properties.

In Vitro Efficacy

The compound has shown potent activity against both the promastigote and amastigote stages of various Leishmania species.

| Parameter | Species | Assay | Value | Reference |

| EC50 | L. donovani | Intracellular amastigotes | 0.1 µM | [1] |

| EC50 | L. infantum | Intracellular amastigotes | 0.07 µM | [1] |

| IC50 | L. donovani | Cytochrome bc1 activity | 8 nM | [1] |

In Vivo Efficacy

Studies in animal models of visceral leishmaniasis have confirmed the in vivo efficacy of this compound.

| Animal Model | Dosing Regimen | Efficacy | Reference |

| Mouse (acute VL) | 25 mg/kg, once daily for 5 days | >98% reduction in liver parasite burden | [1] |

| Hamster (chronic VL) | 50 mg/kg, once daily for 10 days | >99% reduction in liver, spleen, and bone marrow parasite burden | [1] |

Pharmacokinetic Profile

This compound exhibits pharmacokinetic properties consistent with a once-daily oral dosing regimen.

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Mouse | Moderate to high | [1] |

| Plasma Half-life | Mouse | Sufficient for once-daily dosing | [1] |

| Metabolic Stability | Human liver microsomes | High | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While the full, detailed protocols are typically found in the supplementary materials of peer-reviewed publications, this section outlines the general methodologies used in the preclinical evaluation of this compound.

In Vitro Anti-leishmanial Activity Assay (Intracellular Amastigotes)

-

Cell Culture: Peritoneal macrophages are harvested from mice and seeded in multi-well plates.

-

Infection: Macrophages are infected with Leishmania promastigotes, which differentiate into amastigotes within the host cells.

-

Compound Treatment: A serial dilution of this compound is added to the infected cells and incubated for a defined period (e.g., 72 hours).

-

Quantification: The number of viable amastigotes is determined, typically by microscopic counting after Giemsa staining or by using a reporter gene-expressing parasite line.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cytochrome bc1 Inhibition Assay

-

Mitochondria Isolation: Mitochondria are isolated from Leishmania promastigotes through differential centrifugation.

-

Assay Reaction: The enzymatic activity of the cytochrome bc1 complex is measured spectrophotometrically by monitoring the reduction of cytochrome c in the presence of a suitable substrate (e.g., decylubiquinol).

-

Inhibition Measurement: The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

-

Infection: BALB/c mice are infected with Leishmania donovani promastigotes via intravenous injection.

-

Treatment: After a set period to allow the infection to establish, mice are treated orally with this compound at various doses and for a specified duration. A vehicle control group is included.

-

Parasite Burden Determination: At the end of the treatment period, the liver and spleen are harvested, and the parasite burden is quantified using methods such as limiting dilution assay or quantitative PCR.

-

Efficacy Calculation: The percentage reduction in parasite burden in the treated groups is calculated relative to the vehicle control group.

Conclusion

This compound represents a significant advancement in the search for new, safe, and effective oral treatments for visceral leishmaniasis. Its novel mechanism of action, potent anti-leishmanial activity, and promising preclinical profile underscore its potential as a valuable new tool in the fight against this neglected tropical disease. The continued development of this compound through clinical trials will be crucial in determining its ultimate utility in treating patients suffering from visceral leishmaniasis.

References

- 1. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 - WCAIR [wcair.dundee.ac.uk]

DNDI-6174: A Technical Overview of a Novel Preclinical Candidate for Visceral Leishmaniasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral leishmaniasis (VL), a neglected tropical disease, poses a significant global health threat. The current therapeutic options are limited by issues of toxicity, resistance, and complex administration routes. DNDI-6174 is a promising preclinical drug candidate developed by the Drugs for Neglected Diseases initiative (DNDi) and its partners. It belongs to a novel chemical class of pyrrolopyrimidines and has demonstrated potent activity against various Leishmania species.[1][2] This technical guide provides an in-depth overview of the chemical structure, mechanism of action, preclinical efficacy, and key experimental methodologies related to this compound.

Chemical Structure

This compound is a pyrrolopyrimidine derivative.[3] The specific chemical structure is presented below. The details of the medicinal chemistry program and the structure-activity relationships (SAR) that led to the discovery of this compound are expected to be detailed in a separate publication.[2]

Figure 1: Chemical Structure of this compound (A visual representation of the 2D chemical structure of this compound would be placed here. As I cannot generate images, I will describe it based on the information that would be in such an image.)

The structure is characterized by a central pyrrolo[2,3-d]pyrimidine core, with specific substitutions that are crucial for its anti-leishmanial activity.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound exerts its anti-parasitic effect by targeting the mitochondrial electron transport chain of the Leishmania parasite.[2] Specifically, it is a potent inhibitor of the cytochrome bc1 complex (Complex III).[2] This complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol to cytochrome c, a process that contributes to the generation of ATP.

This compound binds to the Qi site of cytochrome b, a key subunit of the cytochrome bc1 complex.[2][3] This binding event obstructs the normal electron flow, leading to a disruption of the mitochondrial membrane potential and a subsequent depletion of ATP, ultimately causing parasite death.[4]

Caption: Inhibition of Leishmania's mitochondrial electron transport chain by this compound.

Preclinical Efficacy

This compound has demonstrated significant efficacy in both in vitro and in vivo preclinical models of visceral leishmaniasis.

In Vitro Activity

The compound has shown potent inhibitory activity against both the promastigote and amastigote stages of various Leishmania species, including clinical isolates resistant to current therapies.[2]

| Leishmania Species/Strain | Assay Stage | EC50 (nM) | Reference |

| L. donovani | Amastigote | 40 - 210 | [3] |

| L. infantum | Amastigote | 40 - 210 | [3] |

| Various Cutaneous Species | - | Active | [3] |

Table 1: In Vitro Efficacy of this compound against Leishmania spp.

In Vivo Efficacy

This compound has been evaluated in murine and hamster models of visceral leishmaniasis, demonstrating a significant reduction in parasite burden.[2][3]

| Animal Model | Parasite | Dosing Regimen | Reduction in Parasite Burden | Reference |

| BALB/c Mice | L. donovani | 12.5 mg/kg, b.i.d. for 5 days | >98% in liver | [2] |

| BALB/c Mice | L. donovani | 25 mg/kg, q.d. for 5 days | >98% in liver | [2] |

| BALB/c Mice | L. donovani | 6.25 mg/kg, b.i.d. for 10 days | >98% in liver | [2] |

| Golden Hamsters | L. infantum | 12.5 mg/kg, q.d. for 5 days | >99% in liver, spleen, and bone marrow | [3] |

| Golden Hamsters | L. infantum | 6.25 mg/kg, b.i.d. for 5 days | >99% in liver, spleen, and bone marrow | [3] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Visceral Leishmaniasis

Experimental Methodologies

The following sections provide an overview of the key experimental protocols used in the preclinical evaluation of this compound. For more detailed, step-by-step protocols, readers are advised to consult the supplementary materials of the primary publication by Braillard et al. in Science Translational Medicine (2023).[2][5]

Leishmania Parasite Culture

-

Leishmania donovani promastigotes are cultured in modified M199 medium supplemented with fetal bovine serum and antibiotics.[6] Cultures are maintained at 25°C and passaged every 2-3 days.[6]

-

Axenic amastigotes can be cultured from promastigotes by adjusting the temperature and pH of the culture medium.[7]

-

Intracellular amastigotes are maintained by infecting macrophage cell lines, such as THP-1 human monocytic cells.[8][9]

In Vitro Susceptibility Assays

-

Promastigote Assay : Promastigotes are seeded in 96-well plates and exposed to serial dilutions of this compound.[7] Parasite viability is assessed after 72 hours using a resazurin-based fluorescence assay.[7]

-

Amastigote Assay : Differentiated THP-1 macrophages are infected with L. donovani promastigotes.[8] After infection, the cells are treated with various concentrations of this compound for 48-72 hours.[8] The number of intracellular amastigotes is quantified, often by microscopy after Giemsa staining or through a parasite rescue and transformation assay.[7][8]

Animal Models of Visceral Leishmaniasis

-

Murine Model : BALB/c mice are infected with L. donovani promastigotes, typically via intravenous injection.[2] Treatment with this compound is initiated at a specified time post-infection.[2] Efficacy is determined by quantifying the parasite burden in the liver and spleen at the end of the treatment period, usually by microscopic examination of Giemsa-stained tissue imprints or by quantitative PCR.[10]

-

Hamster Model : Golden hamsters are infected with L. infantum or L. donovani, often via intracardiac or retro-orbital inoculation, as this model more closely mimics human VL.[1][10][11][12] Following a defined treatment period with this compound, the parasite load in the liver, spleen, and bone marrow is assessed.[2][10]

Cytochrome bc1 Complex Inhibition Assay

-

Mitochondrial Isolation : Mitochondria are isolated from Leishmania promastigotes or amastigotes through cell lysis and differential centrifugation.[4][13]

-

Activity Assay : The activity of the cytochrome bc1 complex is measured spectrophotometrically by monitoring the reduction of cytochrome c at 550 nm.[13] Decylubiquinol is used as a substrate for the complex.[13] The assay is performed in the presence and absence of this compound to determine its inhibitory potency (IC50).[13]

Caption: Logical workflow for the preclinical assessment of this compound.

Conclusion

This compound is a highly promising preclinical candidate for the treatment of visceral leishmaniasis. Its novel mechanism of action, potent in vitro and in vivo efficacy, and activity against drug-resistant parasite strains highlight its potential to address the significant unmet medical need in VL treatment.[2][3] Further development and clinical evaluation of this compound are warranted to determine its safety and efficacy in humans. The successful progression of this compound could provide a much-needed oral, safe, and effective treatment for this devastating disease.[14][15]

References

- 1. Syrian Hamster as an Advanced Experimental Model for Visceral Leishmaniasis | Springer Nature Experiments [experiments.springernature.com]

- 2. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]

- 4. Targeting the Cytochrome bc1 Complex of Leishmania Parasites for Discovery of Novel Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 7. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A New Model of Progressive Visceral Leishmaniasis in Hamsters by Natural Transmission via Bites of Vector Sand Flies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protective Efficacy in a Hamster Model of a Multivalent Vaccine for Human Visceral Leishmaniasis (MuLeVaClin) Consisting of the KMP11, LEISH-F3+, and LJL143 Antigens in Virosomes, Plus GLA-SE Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound | DNDi [dndi.org]

- 15. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 | DNDi [dndi.org]

DNDI-6174: A Technical Overview of Cytochrome bc1 Complex Inhibition for Visceral Leishmaniasis

For Researchers, Scientists, and Drug Development Professionals

DNDI-6174 is a promising preclinical candidate for the treatment of visceral leishmaniasis (VL), a neglected tropical disease.[1] Developed by the Drugs for Neglected Diseases initiative (DNDi), this compound represents a novel chemical class of pyrrolopyrimidines and is the first inhibitor of the Leishmania cytochrome bc1 complex to advance to preclinical development.[1][2] Its potent in vitro and in vivo activity, coupled with a favorable safety profile, positions it as a significant advancement in the search for new, effective, and field-adapted treatments for leishmaniasis.[3][4]

Core Mechanism of Action: Targeting the Qi Site of the Cytochrome bc1 Complex

This compound exerts its anti-leishmanial effect by specifically inhibiting the cytochrome bc1 complex (complex III) of the parasite's mitochondrial electron transport chain.[1][5] This complex is crucial for cellular respiration and ATP synthesis.[6] this compound binds to the Qi site of cytochrome b, a key component of the bc1 complex.[1][5] This binding event disrupts the normal electron flow from ubiquinol to cytochrome c, leading to a collapse of the mitochondrial membrane potential and ultimately, parasite death. Molecular docking studies have elucidated the binding mode of this compound within the Qi site, highlighting key interactions with amino acid residues and the heme bH cofactor.[1]

dot

Caption: Mechanism of this compound action on the electron transport chain.

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of this compound against Leishmania parasites.

Table 1: In Vitro Potency of this compound against L. donovani Cytochrome bc1 Complex

| Stage | IC50 (nM) |

| Promastigote Lysate | 8 ± 1.7 |

| Axenic Amastigote Lysate | 2 ± 0.5 |

| Data from a study monitoring complex III activity using decylubiquinol as a substrate.[1] |

Table 2: In Vitro Efficacy of this compound against L. donovani (Wild-Type vs. Resistant Lines)

| Cell Line | EC50 (nM) | Fold Resistance |

| Wild-Type (WT) | 22 ± 2 | - |

| DDD01716002 Res 1 | 1276 ± 2 | ~58x |

| DDD01716002 Res 2 | 829 ± 6 | ~38x |

| DDD01716002 Res 3 | 84 ± 3 | ~3.8x |

| Cross-resistance profiling demonstrated that cell lines resistant to another bc1 inhibitor (DDD01716002) also showed reduced susceptibility to this compound.[1] |

Table 3: In Vitro Efficacy of this compound against Visceral Leishmaniasis-Causing Species

| Species | EC50 Range (nM) |

| L. donovani | 40 - 210 |

| L. infantum | 40 - 210 |

| This compound demonstrates potent activity against the primary causative agents of VL.[5] |

Table 4: In Vivo Efficacy of this compound in a Murine Model of Visceral Leishmaniasis

| Dose | Dosing Schedule | Liver Parasite Burden Reduction (%) |

| 12.5 mg/kg | Twice daily (bid) for 5 days | >98 |

| 25 mg/kg | Once daily (qd) for 5 days | >98 |

| 6.25 mg/kg | Twice daily (bid) for 10 days | >98 |

| Efficacy was evaluated in BALB/c mice infected with L. donovani.[1][5] |

Table 5: In Vivo Efficacy of this compound in a Hamster Model of Visceral Leishmaniasis

| Dose | Dosing Schedule | Parasite Burden Reduction in Liver, Spleen, and Bone Marrow (%) |

| 12.5 mg/kg | Once daily (qd) for 5 days | >99 |

| 6.25 mg/kg | Twice daily (bid) for 5 days | >99 |

| Studies in hamsters infected with L. infantum suggest the potential for sterile cure.[5] |

Detailed Experimental Protocols

Cytochrome bc1 Complex (Complex III) Activity Assay

This assay is designed to measure the specific inhibitory activity of this compound on the target enzyme.

Methodology:

-

Preparation of Mitochondrial-Enriched Lysates: L. donovani promastigotes or axenic amastigotes are harvested and subjected to mechanical or chemical lysis to release cellular contents. The lysate is then clarified by centrifugation to enrich for the mitochondrial fraction.

-

Assay Reaction: The reaction mixture contains the mitochondrial lysate, a pseudo-substrate (decylubiquinol), and varying concentrations of this compound.

-

Monitoring Activity: The activity of complex III is monitored spectrophotometrically by measuring the reduction of cytochrome c.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

dot

Caption: Workflow for the cytochrome bc1 complex (Complex III) activity assay.

In Vitro Intramacrophage Amastigote Assay

This assay evaluates the efficacy of this compound against the clinically relevant intracellular stage of the parasite.

Methodology:

-

Host Cell Culture: Primary peritoneal macrophages (PMM) are harvested and seeded in culture plates.

-

Infection: The macrophages are infected with Leishmania amastigotes at a defined parasite-to-cell ratio (e.g., 5:1).

-

Compound Treatment: After infection, the cells are treated with a serial dilution of this compound.

-

Incubation: The treated, infected cells are incubated for a specified period to allow for parasite proliferation and compound activity.

-

Quantification of Parasite Load: The number of amastigotes per macrophage is determined, often using microscopy and staining techniques.

-

Data Analysis: The half-maximal effective concentration (EC50) is determined by analyzing the reduction in parasite load as a function of drug concentration.[1]

In Vivo Efficacy Studies (Murine and Hamster Models)

These studies assess the therapeutic potential of this compound in animal models that mimic human visceral leishmaniasis.

Methodology:

-

Animal Infection: Immunocompetent (e.g., BALB/c mice) or susceptible (e.g., Syrian hamsters) animals are infected with L. donovani or L. infantum.

-

Treatment Initiation: Once the infection is established (acute phase in mice, chronic in hamsters), treatment with this compound or a vehicle control is initiated.

-

Dosing: The compound is administered orally according to a predefined dosing regimen (e.g., once or twice daily for 5-10 days).[1][5]

-

Assessment of Parasite Burden: At the end of the treatment period, animals are euthanized, and target organs (liver, spleen, bone marrow) are collected. The parasite burden is quantified, typically by microscopic examination of tissue smears (Leishman-Donovan Units) or by limiting dilution assays.

-

Data Analysis: The percentage reduction in parasite burden in treated animals is calculated relative to the vehicle-treated control group.[1][5]

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Methodology:

-

Animal Dosing: The compound is administered to animals (e.g., rats, mice) via intravenous (IV) bolus or oral gavage.[1]

-

Sample Collection: Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation.

-

Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, such as ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS).[7]

-

Data Analysis: Key pharmacokinetic parameters, such as clearance, volume of distribution, half-life, and oral bioavailability, are calculated from the plasma concentration-time profiles.

Concluding Remarks

This compound has demonstrated a robust preclinical profile, meeting the target candidate criteria for a new visceral leishmaniasis treatment.[1][8] Its novel mechanism of action, potent efficacy against various Leishmania species, and promising in vivo activity make it a significant development.[2][5] The successful completion of preclinical studies, including 28-day toxicity studies, has supported its nomination as a clinical candidate, with Phase I clinical trials anticipated.[3][9] The continued development of this compound offers hope for a new, safe, and effective oral therapy to combat the devastating impact of visceral leishmaniasis.[1]

References

- 1. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 | DNDi [dndi.org]

- 3. This compound | DNDi [dndi.org]

- 4. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 - WCAIR [wcair.dundee.ac.uk]

- 5. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]

- 6. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of this compound using UPLC-MS/MS: A preclinical target site pharmacokinetic study | DNDi [dndi.org]

- 8. researchgate.net [researchgate.net]

- 9. 2024 R&D programmes in review: Leishmaniasis | DNDi [dndi.org]

DNDI-6174: A Technical Guide on its Activity Against Leishmania donovani

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical activity of DNDI-6174, a novel pyrrolopyrimidine derivative, against Leishmania donovani, the primary causative agent of visceral leishmaniasis (VL). This compound has emerged as a promising preclinical candidate, demonstrating potent activity both in vitro and in vivo. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in the field.

Core Data Summary

The following tables summarize the quantitative data regarding the efficacy and properties of this compound.

Table 1: In Vitro Activity of this compound against Leishmania spp.

| Species/Strain | Assay Type | EC50 (nM) | Notes |

| L. donovani (LdBOB) | Intracellular amastigotes | 40 - 210 | Potent activity against the primary VL-causing species.[1] |

| L. infantum (Li263) | Intracellular amastigotes | 40 - 210 | Effective against another key VL-causing species.[1] |

| Various VL clinical isolates | Intracellular amastigotes | Broadly active | Maintained activity against isolates resistant to current therapeutics like miltefosine and paromomycin.[2] |

| Various cutaneous leishmaniasis species | Intracellular amastigotes | Active | Demonstrates a broad spectrum of anti-Leishmania activity.[1][2] |

Table 2: In Vitro Inhibition of L. donovani Cytochrome bc1 Complex

| Parasite Stage | Assay Type | IC50 (nM) |

| Promastigote lysate | Biochemical | 8 ± 1.7 |

| Axenic amastigote lysate | Biochemical | 2 ± 0.5 |

Table 3: In Vivo Efficacy of this compound in Visceral Leishmaniasis Models

| Animal Model | Leishmania Species | Dosing Regimen | Parasite Burden Reduction (%) | Outcome |

| BALB/c Mice (acute model) | L. donovani | 12.5 mg/kg, b.i.d., 5 days | >98% (liver) | Significant reduction in parasite load.[1][2] |

| BALB/c Mice (acute model) | L. donovani | 25 mg/kg, q.d., 5 days | >98% (liver) | Comparable efficacy with once-daily dosing.[1][2] |

| BALB/c Mice (acute model) | L. donovani | 6.25 mg/kg, b.i.d., 10 days | >98% (liver) | Similar efficacy with a longer duration of treatment at a lower dose.[1][2] |

| Golden Hamsters (chronic model) | L. infantum | 12.5 mg/kg, q.d., 5 days | >99% (liver, spleen, bone marrow) | Potential for sterile cure suggested by negative cultures.[1] |

| Golden Hamsters (chronic model) | L. infantum | 6.25 mg/kg, b.i.d., 5 days | >99% (liver, spleen, bone marrow) | Minimum efficacious daily dose established.[1] |

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound targets the cytochrome bc1 complex (Complex III) of the Leishmania mitochondrial electron transport chain.[1][2] Specifically, it interacts with the Qi site of cytochrome b, a key component of Complex III.[2] This inhibition disrupts the parasite's electron transport chain, leading to a collapse in mitochondrial membrane potential and a decrease in ATP synthesis, ultimately resulting in parasite death. The high degree of sequence divergence between the parasite and human cytochrome b proteins suggests a potential for selective toxicity.

References

DNDI-6174: A Technical Overview of its In Vitro Efficacy Against Leishmania Amastigotes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro efficacy of DNDI-6174, a promising preclinical candidate for the treatment of visceral leishmaniasis. This compound, a novel pyrrolopyrimidine derivative, demonstrates potent activity against the intracellular amastigote stage of various Leishmania species. This document outlines the quantitative data supporting its efficacy, details the experimental protocols used in its evaluation, and illustrates its mechanism of action through a signaling pathway diagram.

Quantitative Efficacy of this compound

This compound has shown significant potency against Leishmania amastigotes, the clinically relevant stage of the parasite residing within host macrophages. Its efficacy is highlighted by low nanomolar half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) against key targets.

| Parameter | Species | Strain/Isolate | Value | Reference |

| EC50 | L. donovani | Not Specified | 15.8 µM | [1] |

| EC50 | L. donovani | Not Specified | 40 - 210 nM | [2] |

| EC50 | L. infantum | Not Specified | 40 - 210 nM | [2] |

| IC50 | L. donovani | Promastigote Lysate | 8 ± 1.7 nM | [1] |

| IC50 | L. donovani | Axenic Amastigote Lysate | 2 ± 0.5 nM | [1] |

Table 1: In Vitro Efficacy of this compound against Leishmania

Mechanism of Action

This compound exerts its anti-leishmanial effect by targeting the parasite's mitochondrial electron transport chain. Specifically, it is a potent inhibitor of the cytochrome bc1 complex (Complex III), a crucial enzyme for cellular respiration and ATP production.[1] The compound binds to the Qi site of cytochrome b, a component of the cytochrome bc1 complex, thereby disrupting the electron flow and leading to parasite death.[1][2] This mechanism of action is novel among current antileishmanial drugs.

Caption: this compound targets the Qi site of cytochrome b, inhibiting the cytochrome bc1 complex and disrupting the electron transport chain, ultimately leading to parasite death.

Experimental Protocols

The in vitro efficacy of this compound against Leishmania amastigotes was determined using robust and well-defined experimental protocols.

Intracellular Amastigote Susceptibility Assay

This assay evaluates the ability of a compound to kill amastigotes residing within a host macrophage.

Caption: Workflow for determining the in vitro efficacy of this compound against intracellular Leishmania amastigotes.

Detailed Methodology:

-

Host Cell Preparation: Primary peritoneal macrophages are harvested from mice and seeded into multi-well plates.

-

Parasite Infection: The macrophages are then infected with Leishmania amastigotes.

-

Compound Addition: this compound is serially diluted and added to the infected cells.

-

Incubation: The plates are incubated for 96 hours to allow for drug action.[1]

-

Staining and Visualization: Following incubation, the cells are fixed and stained with Giemsa.[1]

-

Quantification: The number of amastigotes per macrophage is determined by microscopic examination, and the EC50 value is calculated.

Cytochrome bc1 Complex Activity Assay

This biochemical assay directly measures the inhibitory effect of this compound on its molecular target.

Detailed Methodology:

-

Lysate Preparation: Clarified cell lysates enriched in mitochondria are prepared from L. donovani promastigotes and axenic amastigotes.[1]

-

Assay Reaction: The activity of the cytochrome bc1 complex is monitored in the presence and absence of this compound using decylubiquinol as a pseudo-substrate.[1]

-

Measurement: The rate of the enzymatic reaction is measured, and the IC50 value is determined, representing the concentration of this compound required to inhibit 50% of the enzyme's activity.

This comprehensive in vitro profiling demonstrates that this compound is a highly potent and specific inhibitor of Leishmania amastigotes, validating its continued development as a much-needed new treatment for visceral leishmaniasis.

References

DNDI-6174 for Visceral Leishmaniasis: A Technical Guide

Introduction

Visceral leishmaniasis (VL), also known as kala-azar, is a severe parasitic disease caused by protozoa of the Leishmania genus, primarily Leishmania donovani and Leishmania infantum. Transmitted by the bite of infected sandflies, the disease is fatal if left untreated and poses a significant global health challenge, particularly in impoverished regions. Current treatment options are often limited by toxicity, parenteral administration, long duration, and emerging drug resistance. This guide provides an in-depth technical overview of DNDI-6174, a promising oral preclinical candidate for the treatment of visceral leishmaniasis developed by the Drugs for Neglected Diseases initiative (DNDi).

This compound is a novel pyrrolopyrimidine derivative that has emerged from a lead optimization program as a potent and selective inhibitor of the Leishmania cytochrome bc1 complex. It represents a new chemical entity with a novel mechanism of action within the DNDi portfolio for visceral leishmaniasis. Preclinical studies have demonstrated its potential to significantly reduce parasite burden in animal models with the possibility of achieving sterile cure. Having successfully completed the preclinical development phase, this compound has been nominated as a clinical candidate, with a Phase I study anticipated to commence in early 2025.

Mechanism of Action

This compound exerts its antileishmanial activity by targeting the cytochrome bc1 (complex III) of the mitochondrial electron transport chain in Leishmania parasites. This complex plays a crucial role in cellular respiration and ATP production. This compound specifically inhibits the Qi site of cytochrome b, a subunit of the cytochrome bc1 complex. This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and ultimately causing parasite death. Mechanistic studies have confirmed that resistance to this compound is associated with mutations in the cytochrome b gene.

Preclinical Development Workflow

The preclinical development of this compound followed a structured pathway, from initial discovery to nomination as a clinical candidate. This process involved phenotypic screening, lead optimization, and comprehensive in vitro and in vivo evaluations.

Quantitative Data

In Vitro Activity

This compound has demonstrated potent activity against the amastigote stage of various Leishmania species, including strains resistant to current therapies.

| Species | EC50 (nM) |

| L. donovani | 40 - 210 |

| L. infantum | 40 - 210 |

| Data sourced from BioWorld. |

In Vivo Efficacy in Mouse Model of Visceral Leishmaniasis

Studies in BALB/c mice infected with L. donovani or L. infantum have shown significant reductions in liver parasite burden.

| Dose | Dosing Regimen | Duration | Reduction in Liver Parasite Burden |

| 25 mg/kg | Once daily (q.d.) | 5 days | >98% |

| 12.5 mg/kg | Twice daily (b.i.d.) | 5 days | >98% |

| 6.25 mg/kg | Twice daily (b.i.d.) | 10 days | >98% |

| Data sourced from BioWorld and NIH. |

In Vivo Efficacy in Hamster Model of Visceral Leishmaniasis

The hamster model represents a more chronic infection, and this compound has shown the potential for sterile cure.

| Dose | Dosing Regimen | Duration | Reduction in Parasite Burden (Liver, Spleen, Bone Marrow) |

| 12.5 mg/kg | Once daily (q.d.) or Twice daily (b.i.d) | 5 days | >99% |

| Data sourced from BioWorld. |

Pharmacokinetic and Physicochemical Properties

| Parameter | Value/Description |

| Lipophilicity | Moderate |

| Plasma Protein Binding | Moderate |

| Solubility Limited Absorbable Dose | ~35 mg |

| Predicted Human Plasma Clearance | ~1 ml/min per kg |

| Data sourced from BioWorld. |

Experimental Protocols

In Vitro Susceptibility Assay

The in vitro potency of this compound was determined against intracellular Leishmania amastigotes. Peritoneal macrophages are harvested from mice and seeded in 96-well plates. The macrophages are then infected with Leishmania promastigotes, which differentiate into amastigotes within the host cells. After infection, the cells are treated with serial dilutions of this compound for a defined period. The viability of the intracellular amastigotes is then assessed, typically by microscopic counting of Giemsa-stained slides or by using a fluorescent protein-expressing parasite line. The 50% effective concentration (EC50) is calculated from the dose-response curve.

Murine Model of Visceral Leishmaniasis

Female BALB/c mice are infected intravenously with L. donovani or L. infantum promastigotes. The infection is allowed to establish for a specified period, typically a few weeks, leading to a high parasite burden in the liver and spleen. Following the establishment of infection, mice are treated orally with this compound at various doses and regimens. A control group receives the vehicle alone

Preclinical Profile of DNDI-6174 for Cutaneous Leishmaniasis: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical data available for DNDI-6174, a promising novel compound under development by the Drugs for Neglected Diseases initiative (DNDi) for the treatment of leishmaniasis. While the primary focus of published preclinical studies has been on visceral leishmaniasis (VL), this document collates all available data relevant to its potential application in treating cutaneous leishmaniasis (CL), targeting an audience of researchers, scientists, and drug development professionals.

Executive Summary

This compound is a novel, orally bioavailable pyrrolopyrimidine derivative that has demonstrated potent pan-Leishmania activity.[1] It acts via a distinct mechanism of action, inhibiting the parasite's mitochondrial cytochrome bc1 (complex III), a critical component of the electron transport chain.[1][2] Preclinical development for VL is advanced, with this compound having been nominated as a clinical candidate.[3] Notably, an in vivo study confirming its potential for treating cutaneous leishmaniasis was completed in 2022, though detailed efficacy data from this specific study is not yet publicly available.[4] This guide summarizes the existing in vitro data against CL-causing species, relevant in vivo pharmacokinetic data in a CL model, and detailed experimental protocols from published studies.

Mechanism of Action

This compound targets the Leishmania mitochondrial electron transport chain, a pathway essential for the parasite's energy production. Specifically, it is a potent inhibitor of the cytochrome bc1 complex (Complex III), binding to the Qi site of cytochrome b.[1] This inhibition disrupts the electron flow from ubiquinol to cytochrome c, leading to the collapse of the mitochondrial membrane potential and subsequent parasite death.

Caption: Mechanism of action of this compound in the Leishmania electron transport chain.

Data Presentation

In Vitro Activity against Leishmania Species

This compound has demonstrated potent activity against a range of Leishmania species, including those responsible for cutaneous leishmaniasis. The following table summarizes the 50% and 90% effective concentrations (EC50 and EC90) for the intracellular amastigote stage of the parasite.

| Leishmania Species | Indication | EC50 (nM) | EC90 (nM) |

| L. donovani | VL | 40 - 210 | Not Reported |

| L. infantum | VL/CL | Not Reported | Not Reported |

| L. major | CL | Not Reported | Not Reported |

| L. tropica | CL | Not Reported | Not Reported |

| L. aethiopica | CL | Not Reported | Not Reported |

| L. mexicana | CL | Not Reported | Not Reported |

| L. panamensis | CL | Not Reported | Not Reported |

| L. guyanensis | CL | Not Reported | Not Reported |

| L. braziliensis | CL/MCL | Not Reported | Not Reported |

Data extracted from Braillard et al., Science Translational Medicine, 2023. While the publication states activity against several species that cause CL, specific EC50 and EC90 values for these species were not detailed in the provided search results. The range for L. donovani is included for reference.[1][2]

In Vivo Efficacy in Cutaneous Leishmaniasis Models

As of late 2025, detailed quantitative efficacy data from in vivo studies of this compound in cutaneous leishmaniasis models (e.g., reduction in lesion size and/or parasite burden in the skin) have not been made publicly available in the searched literature. DNDi has reported the completion of an in vivo study in 2022 that confirmed the potential of this compound for treating CL.[4]

For reference, extensive in vivo efficacy data exists for visceral leishmaniasis models, which underscores the compound's potent anti-leishmanial activity in a relevant biological system.

| Animal Model | Leishmania Species | Dosing Regimen | Duration | % Reduction in Parasite Burden (Liver) |

| BALB/c Mice | L. donovani / L. infantum | 12.5 mg/kg, twice daily (bid) | 5 days | >98% |

| BALB/c Mice | L. donovani / L. infantum | 25 mg/kg, once daily (qd) | 5 days | >98% |

| BALB/c Mice | L. donovani / L. infantum | 6.25 mg/kg, twice daily (bid) | 10 days | >98% |

| Golden Hamsters | L. infantum | 12.5 mg/kg, once daily (qd) | 5 days | >99% (liver, spleen, bone marrow) |

Data from Braillard et al., Science Translational Medicine, 2023 and BioWorld, 2023.[1][2]

Experimental Protocols

In Vitro Amastigote Activity Assay

The following is a generalized protocol based on standard methods for determining the in vitro activity of compounds against intracellular Leishmania amastigotes.

Caption: A typical workflow for assessing the in vitro efficacy against intracellular Leishmania amastigotes.

Murine Model for Cutaneous Leishmaniasis Pharmacokinetics

A study by Schouten et al. (2025) describes a method for quantifying this compound in a murine CL model to assess target site pharmacokinetics.[5] While efficacy data was not the focus of this publication, the methodology for the animal model is relevant.

Animal Model:

-

Species: Mouse (specific strain not detailed in snippets).

-

Infection: Subcutaneous inoculation of Leishmania parasites (species not specified in snippets) to induce a cutaneous lesion.

Sample Collection and Processing for Pharmacokinetic Analysis:

-

Tissue Collection: At various time points post-dosing with this compound, samples of K2EDTA plasma, skin from the lesion site, spleen, and liver are collected.

-

Tissue Homogenization: Tissues are preferably pre-processed with collagenase A for superior homogenization and analyte extraction compared to mechanical disruption.

-

Quantification: this compound levels are quantified using a validated ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) method. Human K2EDTA plasma can be used as a surrogate matrix for accurate and precise quantification in the various murine biomatrices.[5]

Conclusion and Future Directions

The available preclinical data strongly support the potential of this compound as a novel oral treatment for leishmaniasis. Its potent in vitro activity against a broad range of Leishmania species, including those causing cutaneous leishmaniasis, combined with its well-defined mechanism of action, provides a solid foundation for its development. The extensive in vivo efficacy demonstrated in visceral leishmaniasis models is highly encouraging.

The critical next step for the scientific community is the public dissemination of the quantitative efficacy data from the completed in vivo studies in cutaneous leishmaniasis models. This data will be instrumental in fully assessing the therapeutic potential of this compound for CL and in designing future clinical trials. As this compound progresses towards first-in-human studies, anticipated to begin in early 2025, the full preclinical data package will be crucial for guiding its clinical development for all forms of leishmaniasis.[3]

References

- 1. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]

- 2. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024 R&D programmes in review: Leishmaniasis | DNDi [dndi.org]

- 4. This compound | DNDi [dndi.org]

- 5. Quantitative analysis of this compound using UPLC-MS/MS: A preclinical target site pharmacokinetic study | DNDi [dndi.org]

DNDI-6174: A Technical Guide to Target Validation in Leishmania Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target validation of DNDI-6174, a promising preclinical candidate for the treatment of visceral and cutaneous leishmaniasis. This compound, a novel pyrrolopyrimidine compound, has demonstrated potent activity against various Leishmania species. This document summarizes the key quantitative data, details the experimental protocols used for target validation, and presents visual diagrams of the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a potent inhibitor of the Leishmania cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2][3][4] The specific molecular target has been identified as the Qi site of cytochrome b.[1][5] This mechanism of action is novel among current antileishmanial drugs and preclinical candidates.[1][6] The validation of this target has been achieved through a combination of biochemical assays, genetic approaches, and in vivo efficacy studies. This compound exhibits broad activity against different Leishmania species and is effective in animal models of leishmaniasis, with the potential for sterile cure.[1][3][4][5]

Quantitative Data: In Vitro and In Vivo Efficacy

The potency of this compound has been established against a range of Leishmania species, including those responsible for visceral and cutaneous leishmaniasis. The compound is also active against clinical isolates resistant to current therapies.[1]

Table 1: In Vitro Activity of this compound Against Leishmania Species

| Leishmania Species | Stage | IC50 (nM) |

| L. donovani | Promastigote | 8 ± 1.7 |

| L. donovani | Axenic Amastigote | 2 ± 0.5 |

| L. infantum | - | Potent Inhibition |

| Various CL species | - | Active |

Data compiled from multiple sources. Specific values may vary based on experimental conditions.[1]

Table 2: In Vivo Efficacy of this compound in Animal Models of Visceral Leishmaniasis

| Animal Model | Leishmania Species | Dosing Regimen | Parasite Burden Reduction (%) | Outcome |

| BALB/c Mice (Acute) | L. donovani | 12.5 mg/kg bid for 5 days | >98% (Liver) | - |

| BALB/c Mice (Acute) | L. donovani | 25 mg/kg qd for 5 days | >98% (Liver) | - |

| BALB/c Mice (Acute) | L. donovani | 6.25 mg/kg bid for 10 days | >98% (Liver) | - |

| Hamster (Chronic) | L. infantum | 12.5 mg/kg qd for 5 days | >99% (Liver, Spleen, Bone Marrow) | Potential for sterile cure |

Data compiled from multiple sources.[1][5]

Experimental Protocols for Target Validation

The validation of the cytochrome bc1 complex as the target of this compound involved several key experimental approaches.

Biochemical Assay: Complex III Activity Inhibition

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the cytochrome bc1 complex.

Principle: The activity of Complex III is monitored by following the reduction of cytochrome c, which is mediated by the transfer of electrons from a pseudo-substrate, decylubiquinol. The rate of cytochrome c reduction is measured spectrophotometrically.

Protocol:

-

Preparation of Mitochondrial Lysates:

-

Harvest Leishmania donovani promastigotes or axenic amastigotes by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., PBS).

-

Resuspend the cells in a hypotonic lysis buffer to enrich for mitochondria.

-

Homogenize the cell suspension and centrifuge to pellet cell debris.

-

Collect the supernatant containing the mitochondrial fraction.

-

-

Complex III Activity Assay:

-

Prepare a reaction mixture containing the mitochondrial lysate, oxidized cytochrome c, and the pseudo-substrate decylubiquinol.

-

Add varying concentrations of this compound or a vehicle control (DMSO).

-

Initiate the reaction and monitor the increase in absorbance at 550 nm (the wavelength for reduced cytochrome c) over time.

-

Calculate the initial rate of reaction for each concentration of this compound.

-

-

Data Analysis:

-

Plot the reaction rates against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the enzyme's activity.

-

Genetic Validation: Generation and Analysis of Resistant Parasites

This method provides strong evidence for the on-target activity of a compound by demonstrating that genetic mutations in the proposed target confer resistance.

Principle: Continuous exposure of Leishmania parasites to a sub-lethal concentration of a drug can select for resistant mutants. Sequencing the genome of these resistant parasites can identify mutations in the drug's target or in genes involved in its mechanism of action.

Protocol:

-

Selection of Resistant Mutants:

-

Culture Leishmania donovani promastigotes in the presence of increasing concentrations of this compound over an extended period.

-

Isolate and clone individual parasite lines that exhibit a significant increase in the EC50 value compared to the parental wild-type strain.

-

-

Whole-Genome Sequencing:

-

Extract genomic DNA from the resistant clones and the parental wild-type strain.

-

Perform whole-genome sequencing using a next-generation sequencing platform.

-

-

Bioinformatic Analysis:

-

Align the sequencing reads from the resistant clones to the reference genome of the parental strain.

-

Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant parasites.

-

Prioritize mutations found in genes that are plausible drug targets, particularly those that are consistently mutated across independently selected resistant lines.

-

-

Confirmation of Target:

-

In the case of this compound, mutations were identified within the gene encoding cytochrome b, a key component of the cytochrome bc1 complex. This strongly suggests that cytochrome b is the direct target of the compound.[5]

-

Visualizations: Pathways and Workflows

Signaling Pathway: Leishmania Electron Transport Chain

The following diagram illustrates the position and function of the cytochrome bc1 complex (Complex III) within the Leishmania mitochondrial electron transport chain, the target of this compound.

References

- 1. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 | DNDi [dndi.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]

- 6. This compound | DNDi [dndi.org]

Unveiling DNDI-6174: A Preclinical Candidate for Leishmaniasis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DNDI-6174 is a novel, orally bioavailable small molecule from the pyrrolopyrimidine chemical class, under development by the Drugs for Neglected Diseases initiative (DNDi) as a promising treatment for visceral and cutaneous leishmaniasis. Originating from a phenotypic screening campaign by GSK, this compound exhibits potent and selective activity against Leishmania parasites. Its mechanism of action is the inhibition of the cytochrome bc1 (complex III) of the parasite's mitochondrial electron transport chain, a novel target for anti-leishmanial drugs. Extensive preclinical evaluation has demonstrated a favorable pharmacological and safety profile, positioning this compound as a clinical candidate. This document provides a comprehensive overview of the pharmacological data, experimental methodologies, and key visualizations to support further research and development efforts.

Mechanism of Action: Targeting the Parasite's Powerhouse

This compound exerts its anti-leishmanial effect by specifically targeting the cytochrome bc1 complex of the parasite's mitochondria.[1] This enzyme is a critical component of the electron transport chain, responsible for generating ATP, the primary energy currency of the cell. By inhibiting this complex, this compound effectively shuts down the parasite's energy production, leading to its death. Mechanistic studies have confirmed that this compound interacts with the Qi site of cytochrome b, a component of the cytochrome bc1 complex.[1] Resistance studies have shown that mutations in the cytochrome b gene can lead to reduced susceptibility to the compound, further validating its target.[2]

In Vitro Pharmacological Profile

This compound demonstrates potent activity against various Leishmania species, including those responsible for visceral and cutaneous leishmaniasis.

Anti-leishmanial Activity

The compound has been tested against both promastigote and amastigote stages of the parasite, with significant potency observed against the clinically relevant intracellular amastigote form.

| Leishmania Species | Strain | EC50 (nM) |

| L. donovani | MHOM/SD/62/1S-CL2D | 40 - 210 |

| L. infantum | MHOM/MA(BE)/67/ITMAP263 | 40 - 210 |

| L. major | Various | Active |

| L. tropica | Various | Active |

| L. braziliensis | Various | Active |

| Table 1: In vitro anti-leishmanial activity of this compound against various Leishmania species.[2] |

Cytochrome bc1 Complex Inhibition

Direct enzymatic assays confirm the potent inhibition of the Leishmania cytochrome bc1 complex.

| Leishmania donovani Stage | IC50 (nM) |

| Promastigote Lysate | 8 ± 1.7 |

| Axenic Amastigote Lysate | 2 ± 0.5 |

| Table 2: Inhibition of L. donovani cytochrome bc1 complex activity by this compound.[1] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several preclinical species, demonstrating properties suitable for oral administration.

Intravenous Administration

Following intravenous dosing, this compound exhibits low plasma clearance and a moderate volume of distribution and half-life across species.[1]

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) |

| Mouse (BALB/c) | Low | Moderate | Moderate |

| Rat (Sprague Dawley) | Low | Moderate | Moderate |

| Dog (Beagle) | Low | Moderate | Moderate |

| Table 3: Intravenous pharmacokinetic parameters of this compound.[1] |

Oral Administration

Oral administration of this compound results in good bioavailability, particularly in mice.

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng.h/mL) | Bioavailability (%) |

| Mouse (BALB/c) | 10 | Data not available | Data not available | Data not available | High |

| Rat (Sprague Dawley) | 10 | Data not available | Data not available | Data not available | Moderate |

| Dog (Beagle) | 2 | Data not available | Data not available | Data not available | Moderate |

| Hamster (Golden Syrian) | 10 | Data not available | Data not available | Data not available | Moderate |

| Table 4: Oral pharmacokinetic parameters of this compound.[1] |

Note: Specific quantitative values for Cmax, Tmax, and AUC for oral administration were not publicly available in the searched documents.

In Vivo Efficacy

The efficacy of this compound has been demonstrated in robust murine and hamster models of visceral leishmaniasis.

Murine Model of Visceral Leishmaniasis (L. infantum or L. donovani)

Infected BALB/c mice treated with this compound showed a significant reduction in liver parasite burden.[1]

| Dose (mg/kg) | Dosing Regimen | Duration | Parasite Burden Reduction (%) |

| 12.5 | Twice daily (bid) | 5 days | >98 |

| 25 | Once daily (qd) | 5 days | >98 |

| 6.25 | Twice daily (bid) | 10 days | >98 |

| Table 5: Efficacy of this compound in a murine model of visceral leishmaniasis.[1] |

Hamster Model of Visceral Leishmaniasis (L. infantum)

The hamster model, which mimics chronic human visceral leishmaniasis, also demonstrated excellent efficacy with the potential for sterile cure.[1][2]

| Dose (mg/kg) | Dosing Regimen | Duration | Parasite Burden Reduction (%) |

| 12.5 | Once daily (qd) | 5 days | >99 (liver, spleen, bone marrow) |

| 6.25 | Twice daily (bid) | 5 days | >95 |

| Table 6: Efficacy of this compound in a hamster model of visceral leishmaniasis.[1][2] |

Safety and Toxicology

Preliminary safety and toxicology studies have revealed a promising safety profile for this compound.

-

In vitro safety: No phototoxicity or genotoxicity has been observed.[1] The IC50 against the hERG channel is greater than 30 µM, suggesting a low risk of cardiac arrhythmias.[2]

-

14-Day Exploratory Rat Study: An exploratory 14-day toxicology study in rats identified a No-Observed-Adverse-Effect-Level (NOAEL) of 80 mg/kg.[2] Initial observations were noted in the liver, thyroid, lymphoid organs, and genital tract at higher doses.[2]

-

28-Day Pivotal Studies: Pivotal 28-day toxicity studies have been successfully completed, supporting the administration of this compound for up to 14 consecutive days in humans.[3][4] These studies helped define the target organs, safety margin, and the starting dose for first-in-human trials.[3]

Experimental Protocols

In Vitro Anti-leishmanial Assay (Intramacrophage Amastigotes)

Primary peritoneal macrophages are harvested and plated. Leishmania promastigotes are added to the macrophages and incubated to allow for phagocytosis and transformation into amastigotes. This compound is then added at various concentrations, and the plates are incubated for 96 hours. Finally, the cells are fixed, stained with Giemsa, and the number of intracellular amastigotes is quantified by microscopy to determine the EC50 value.[1]

In Vivo Efficacy Study (Hamster Model)

Golden Syrian hamsters are infected with L. infantum amastigotes. Twenty-one days post-infection, oral treatment with this compound or a vehicle control is initiated and continues for five days. Following a ten-day washout period, the animals are euthanized, and the liver, spleen, and bone marrow are harvested. The parasite burden in these organs is then quantified, typically by calculating Leishman-Donovan Units (LDU), to determine the percentage reduction compared to the control group.[1]

Conclusion

This compound is a promising preclinical candidate for the treatment of leishmaniasis with a novel mechanism of action. Its potent in vitro and in vivo activity, coupled with a favorable pharmacokinetic and safety profile, strongly supports its continued development towards clinical trials. The data presented in this technical guide provides a solid foundation for researchers and drug development professionals to further investigate and advance this much-needed therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for DNDI-6174 In Vivo Studies in Murine Models

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo studies of DNDI-6174 in murine models of visceral leishmaniasis (VL). This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex.[1][2] It has demonstrated potent activity against various Leishmania species and has shown the ability to reduce parasite burden in animal models.[1][3][4]

I. Efficacy Studies in Murine Models of Visceral Leishmaniasis

Objective:

To evaluate the in vivo efficacy of this compound in reducing parasite burden in an acute murine model of visceral leishmaniasis.

Animal Model:

-

Species: Mouse

-

Strain: BALB/c

-

Sex: Female

-

Age: 8-10 weeks old

Infection Protocol:

Female BALB/c mice are infected with 2 x 107Leishmania donovani (e.g., strain MHOM/ET/67/L82) or Leishmania infantum amastigotes via intravenous injection on day 0.[1]

Treatment Protocol:

Treatment is initiated on day 6 post-infection and administered by oral gavage.[1]

Experimental Groups:

-

Vehicle Control: Mice receive the vehicle used to formulate this compound.

-

This compound Treatment Groups: Various dosing regimens can be evaluated.

-

Positive Control: Miltefosine (e.g., 40 mg/kg) can be used as a positive control drug.[1]

Efficacy Assessment:

Five days after the end of the treatment period, all mice are sacrificed, and the parasite burden in the liver is determined by microscopic examination of tissue smears.[1] Efficacy is expressed as the mean percentage reduction in parasite load compared to the vehicle-only control group.[1]

Quantitative Efficacy Data:

The following table summarizes the efficacy of different this compound dosing regimens in the murine model of visceral leishmaniasis.

| Leishmania Species | Dose (mg/kg) | Dosing Regimen | Duration (days) | Liver Parasite Burden Reduction (%) | Citation |

| L. donovani / L. infantum | 12.5 | Twice daily (bid) | 5 | >98 | [1][5] |

| L. donovani / L. infantum | 25 | Once daily (qd) | 5 | >98 | [1][5] |

| L. donovani / L. infantum | 6.25 | Twice daily (bid) | 10 | >98 | [1][5] |

| L. donovani / L. infantum | 6.25 | Twice daily (bid) | 5 | Insufficient for >95% reduction | [1] |

| L. donovani / L. infantum | 6.25 | Once daily (qd) | Not specified | Not sufficient for efficacy | [1] |

II. Pharmacokinetic Studies in Murine Models

Objective:

To characterize the pharmacokinetic profile of this compound in mice.

Methodology:

A validated ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) method has been developed to quantify this compound in various murine biomatrices, including K2EDTA plasma, skin, spleen, and liver.[6]

Sample Preparation:

-

Tissues (skin, spleen, liver): Pre-processing with collagenase A is recommended for superior homogenization and analyte extraction compared to mechanical disruption.[6]

-

Plasma: Human K2EDTA plasma can be used as a surrogate matrix for accurate and precise quantification.[6]

Key Findings from Pharmacokinetic Studies:

-